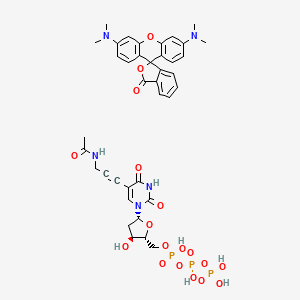![molecular formula C10H25NO2Si B13861062 O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine: is a chemical compound that features a hydroxylamine functional group bonded to a butyl chain, which is further modified with a tert-butyl(dimethyl)silyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine typically involves the reaction of hydroxylamine with a butyl chain that has been pre-functionalized with a tert-butyl(dimethyl)silyl group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Specific reagents and catalysts may be employed to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new functionalized butyl derivatives.
Applications De Recherche Scientifique
O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine has several applications in scientific research, including:
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine exerts its effects involves the interaction of the hydroxylamine group with various molecular targets. The compound can participate in redox reactions, leading to the formation of reactive intermediates that can modify other molecules. The tert-butyl(dimethyl)silyl group provides stability and can be selectively removed to reveal the reactive hydroxylamine group.
Comparaison Avec Des Composés Similaires
O-[4-(trimethylsilyl)butyl]hydroxylamine: Similar structure but with a trimethylsilyl group instead of tert-butyl(dimethyl)silyl.
N-tert-butylhydroxylamine: Contains a tert-butyl group directly attached to the nitrogen of hydroxylamine.
O-[4-(dimethylsilyl)butyl]hydroxylamine: Similar structure but with a dimethylsilyl group.
Uniqueness: O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine is unique due to the presence of the tert-butyl(dimethyl)silyl group, which provides enhanced stability and specific reactivity compared to other silyl-protected hydroxylamines. This makes it a valuable compound for selective reactions and applications in various fields.
Propriétés
Formule moléculaire |
C10H25NO2Si |
|---|---|
Poids moléculaire |
219.40 g/mol |
Nom IUPAC |
O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine |
InChI |
InChI=1S/C10H25NO2Si/c1-10(2,3)14(4,5)13-9-7-6-8-12-11/h6-9,11H2,1-5H3 |
Clé InChI |
VWCVEDNNMSSVSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


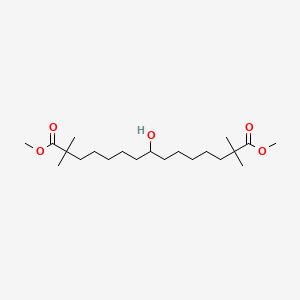
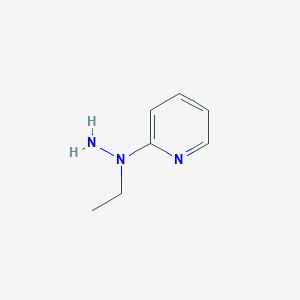
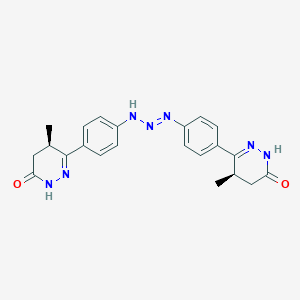
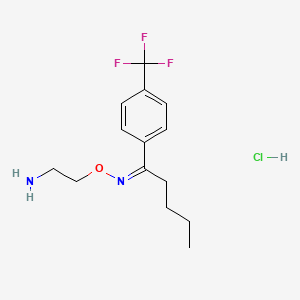
![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)

![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
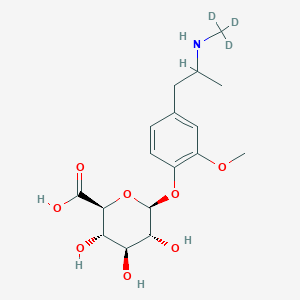
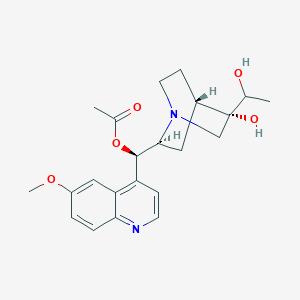
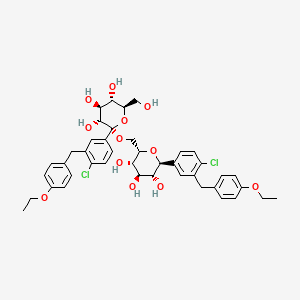
![1-(2-Aminoethyl)-3-[2-(Quinolin-3-Yl)pyridin-4-Yl]-1h-Pyrazole-5-Carboxylic Acid](/img/structure/B13861030.png)
